molecular formula C24H18N2O6 B034804 Benzoic acid, 4,4'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis- CAS No. 100093-39-8

Benzoic acid, 4,4'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis-

Cat. No. B034804
M. Wt: 430.4 g/mol
InChI Key: CVIJHIQLUPIDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4,4'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis- is a chemical compound with the molecular formula C30H22N2O6. It is commonly known as Bisbenzimide or Hoechst 33258. This compound is widely used in scientific research applications, particularly in the field of molecular biology. Bisbenzimide is a fluorescent dye that binds to DNA, allowing for its visualization under a microscope.

Mechanism Of Action

Bisbenzimide binds to the minor groove of DNA, specifically to the AT-rich regions. This binding causes a change in the conformation of the DNA, resulting in fluorescence. The fluorescence emission of Bisbenzimide is proportional to the amount of DNA present, allowing for its quantification.

Biochemical And Physiological Effects

Bisbenzimide has no known biochemical or physiological effects. It does not affect the structure or function of DNA, nor does it affect cell viability. However, it is important to note that Bisbenzimide is a potential mutagen and should be handled with care.

Advantages And Limitations For Lab Experiments

One of the main advantages of Bisbenzimide is its ability to stain DNA specifically and with high sensitivity. It can be used in a variety of techniques and assays, making it a versatile tool in molecular biology research. However, Bisbenzimide has some limitations. It is a potential mutagen and should be handled with care. It also has a low binding affinity for GC-rich regions of DNA, which can affect its accuracy in certain applications.

Future Directions

There are several future directions for the use of Bisbenzimide in scientific research. One area of interest is the development of new fluorescent dyes that can specifically stain different regions of DNA. Another area of interest is the use of Bisbenzimide in the study of epigenetics, specifically in the visualization of histone modifications. Additionally, there is potential for the use of Bisbenzimide in the development of new diagnostic tools for diseases such as cancer.

Synthesis Methods

The synthesis method of Bisbenzimide involves the reaction of 2,4,5-triphenylimidazole with 1,3-dibromo-2-propanone in the presence of sodium ethoxide. The resulting product is then reacted with sodium hydroxide and benzil to form Bisbenzimide. This synthesis method was first reported by Hoechst AG in 1972.

Scientific Research Applications

Bisbenzimide is widely used in scientific research applications, particularly in the field of molecular biology. It is used as a fluorescent dye to stain DNA, allowing for its visualization under a microscope. Bisbenzimide is commonly used in techniques such as fluorescence microscopy, flow cytometry, and gel electrophoresis. It is also used in DNA quantification assays, such as the Hoechst dye assay.

properties

CAS RN

100093-39-8

Product Name

Benzoic acid, 4,4'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis-

Molecular Formula

C24H18N2O6

Molecular Weight

430.4 g/mol

IUPAC Name

4-[[2-[(4-carboxyphenyl)carbamoyl]-3-phenylprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C24H18N2O6/c27-21(25-18-10-6-16(7-11-18)23(29)30)20(14-15-4-2-1-3-5-15)22(28)26-19-12-8-17(9-13-19)24(31)32/h1-14H,(H,25,27)(H,26,28)(H,29,30)(H,31,32)

InChI Key

CVIJHIQLUPIDRR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O

Other CAS RN

100093-39-8

synonyms

4-[[2-[(4-carboxyphenyl)carbamoyl]-3-phenyl-prop-2-enoyl]amino]benzoic acid

Origin of Product

United States

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